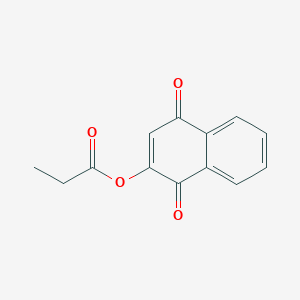
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are secondary metabolites found in various plants and have been used in traditional medicine for treating a range of human diseases. The structural diversity of naphthoquinones offers a broad field for discovering new compounds with significant applications in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate typically involves the reaction of naphthoquinone derivatives with propionic acid or its derivatives. One common method includes the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the reaction under mild conditions, yielding high product quantities . Another approach involves microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods
Industrial production of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
科学的研究の応用
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate has several scientific research applications:
作用機序
The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate involves its redox properties. The compound can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and bacteria . The compound targets mitochondrial function, disrupting the electron transport chain and leading to apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
- 5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
- 1,4-Dioxo-1,4-dihydronaphthalen-2-yl acetate
Uniqueness
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is unique due to its specific propionate group, which enhances its solubility and reactivity compared to other naphthoquinone derivatives. This unique structure allows for more efficient interactions with biological targets, making it a promising candidate for drug development .
特性
CAS番号 |
66558-22-3 |
|---|---|
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
(1,4-dioxonaphthalen-2-yl) propanoate |
InChI |
InChI=1S/C13H10O4/c1-2-12(15)17-11-7-10(14)8-5-3-4-6-9(8)13(11)16/h3-7H,2H2,1H3 |
InChIキー |
ODWWVEBNOJXGBU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




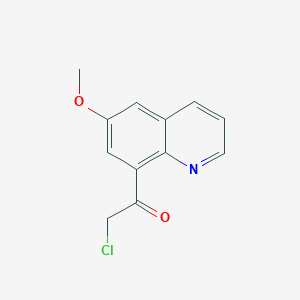
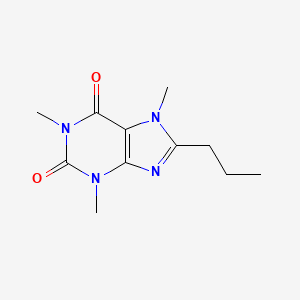
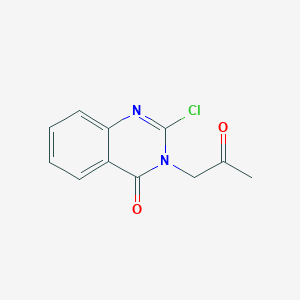
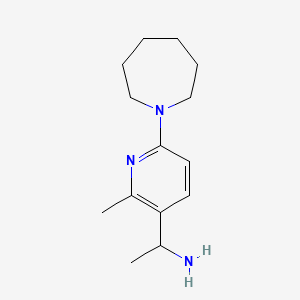


![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)


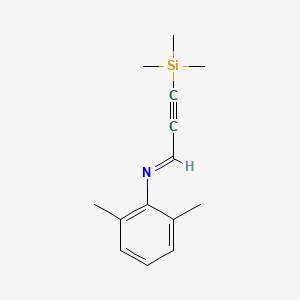

![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
